molecular formula C10H14 B019725 2-Ethynyl-1,3-dimethylcyclohexene CAS No. 104258-29-9

2-Ethynyl-1,3-dimethylcyclohexene

Cat. No. B019725
M. Wt: 134.22 g/mol
InChI Key: BYKDFYOANZALMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1,3-dimethylcyclohexene, also known as EDC, is an organic compound that belongs to the family of cycloalkenes. It is a colorless liquid that is widely used in scientific research due to its unique properties. EDC is synthesized by various methods and has numerous applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

2-Ethynyl-1,3-dimethylcyclohexene acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX, 2-Ethynyl-1,3-dimethylcyclohexene reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

2-Ethynyl-1,3-dimethylcyclohexene has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in some cancer cell lines. 2-Ethynyl-1,3-dimethylcyclohexene has been found to be well-tolerated in animal studies, with no significant toxic effects observed.

Advantages And Limitations For Lab Experiments

2-Ethynyl-1,3-dimethylcyclohexene is a versatile compound that can be easily synthesized and purified. It has a wide range of applications in organic synthesis and pharmacology. However, 2-Ethynyl-1,3-dimethylcyclohexene is highly reactive and can be hazardous if not handled properly. It should be stored and handled with care, and appropriate safety measures should be taken when working with 2-Ethynyl-1,3-dimethylcyclohexene.

Future Directions

There are several potential future directions for research on 2-Ethynyl-1,3-dimethylcyclohexene. One area of interest is the development of new synthetic methods for 2-Ethynyl-1,3-dimethylcyclohexene and its derivatives. Another area of interest is the investigation of the pharmacological properties of 2-Ethynyl-1,3-dimethylcyclohexene and its potential use as a therapeutic agent. Further studies are also needed to determine the safety and toxicity of 2-Ethynyl-1,3-dimethylcyclohexene in humans.
In conclusion, 2-Ethynyl-1,3-dimethylcyclohexene is a valuable compound that has numerous applications in scientific research. Its unique properties make it a useful starting material for the synthesis of various organic compounds. 2-Ethynyl-1,3-dimethylcyclohexene has been shown to have anti-inflammatory and analgesic effects, and it has potential as a therapeutic agent. Further research is needed to fully understand the pharmacological properties of 2-Ethynyl-1,3-dimethylcyclohexene and its potential use in medicine.

Synthesis Methods

The synthesis of 2-Ethynyl-1,3-dimethylcyclohexene involves the reaction of 2-methylcyclohexanone with acetylene in the presence of a catalyst. The reaction yields 2-Ethynyl-1,3-dimethylcyclohexene as the major product, along with other minor products. The purity of 2-Ethynyl-1,3-dimethylcyclohexene can be improved by distillation or recrystallization.

Scientific Research Applications

2-Ethynyl-1,3-dimethylcyclohexene has been extensively used in scientific research as a starting material for the synthesis of various organic compounds. It is widely used in the synthesis of organic compounds such as acetylenic alcohols, ketones, and carboxylic acids. 2-Ethynyl-1,3-dimethylcyclohexene has also been used in the synthesis of natural products such as steroids and terpenes.

properties

CAS RN

104258-29-9

Product Name

2-Ethynyl-1,3-dimethylcyclohexene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

2-ethynyl-1,3-dimethylcyclohexene

InChI

InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h1,8H,5-7H2,2-3H3

InChI Key

BYKDFYOANZALMC-UHFFFAOYSA-N

SMILES

CC1CCCC(=C1C#C)C

Canonical SMILES

CC1CCCC(=C1C#C)C

synonyms

Cyclohexene, 1-ethynyl-2,6-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.